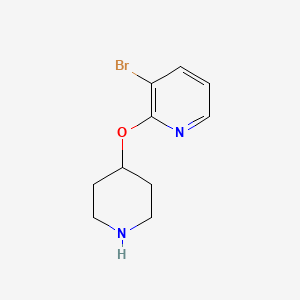
Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride
Overview
Description
Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride, also known as MCI, is an important organic compound that has been widely used in scientific research for its unique properties. MCI is a colorless to white crystalline solid that has a melting point of 108-110°C and a boiling point of 215-220°C. It is soluble in water and alcohol and can be used in both organic and inorganic synthesis. MCI has been used in a wide variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in inorganic synthesis and as a pharmaceutical intermediate.
Scientific Research Applications
Pest Management : Methyl isonicotinate, a compound related to Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride, shows promise in thrips pest management. It acts as a non-pheromone semiochemical, attracting thrips species, and is used with sticky traps in greenhouses (Teulon et al., 2017).
Structural and Spectroscopic Studies : Structural and spectroscopic studies of benzimidazole derivatives, which are structurally similar to this compound, have been conducted. These studies involve X-ray diffraction and various spectroscopic methods, contributing to our understanding of their chemical properties (Saral et al., 2017).
Crystallography of Related Compounds : Investigations into the crystal structure of compounds related to this compound provide insights into their molecular configurations and interactions (Mague et al., 2017).
Corrosion Inhibition : Research into phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid includes compounds like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, which are structurally related to this compound. Such studies are crucial for industrial applications (Gupta et al., 2017).
Environmental Monitoring : Methods for detecting and monitoring phenolic compounds like 4-chlorophenol, structurally related to this compound, are developed for environmental safety. This includes the use of photoelectrochemical sensors based on heterojunctions (Yan et al., 2019).
Catalysis : Studies on the vapor phase ortho-methylation of 4-chlorophenol with methanol over Mn2O3 catalysts explore catalytic processes relevant to compounds like this compound (Gui et al., 2021).
properties
IUPAC Name |
methyl 2-(4-chlorophenyl)pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2.ClH/c1-17-13(16)10-6-7-15-12(8-10)9-2-4-11(14)5-3-9;/h2-8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIMSFFHEAFSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

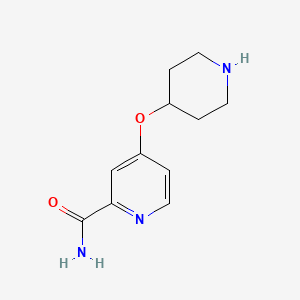
![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

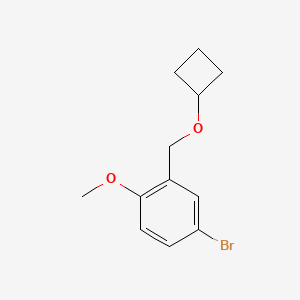
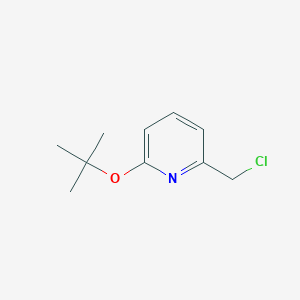
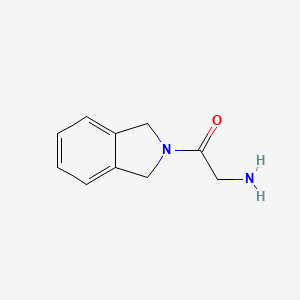
![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)
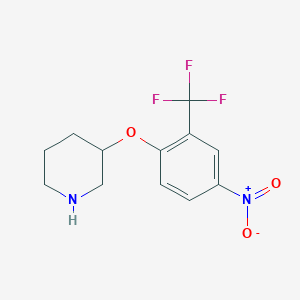

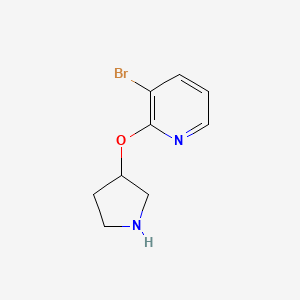
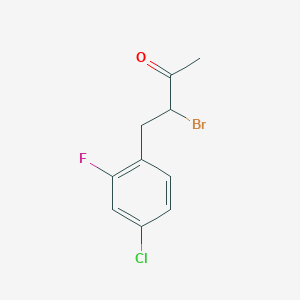
![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)
